molecular formula C17H15NO5 B2363665 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid CAS No. 871322-87-1

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid

Cat. No.: B2363665
CAS No.: 871322-87-1
M. Wt: 313.309
InChI Key: YXOJQGBDLMCBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a unique structure with a dioxine ring fused to a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its fewer side reactions and higher yield with increased purity, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
  • 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine

Uniqueness

2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid is unique due to its specific substitution pattern and the presence of both a dioxine ring and a carboxamido group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-15(23-14-9-5-4-8-13(14)22-10)16(19)18-12-7-3-2-6-11(12)17(20)21/h2-10,15H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOJQGBDLMCBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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